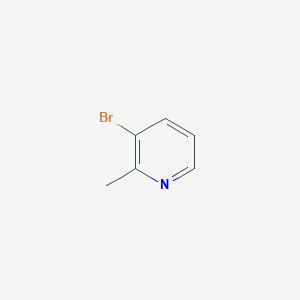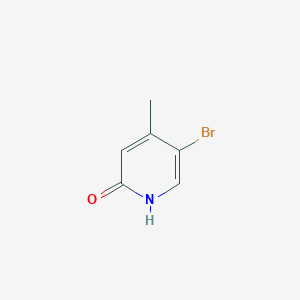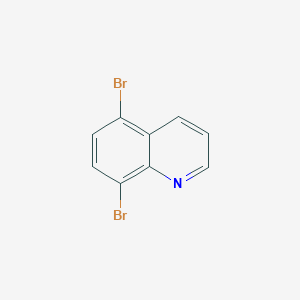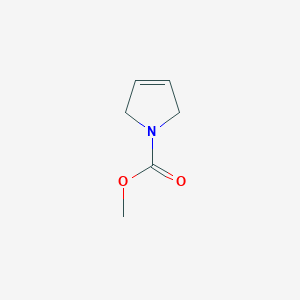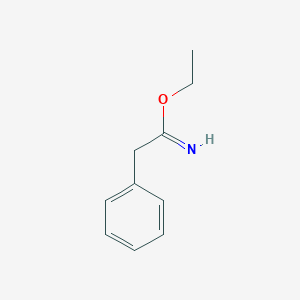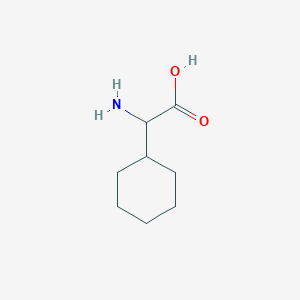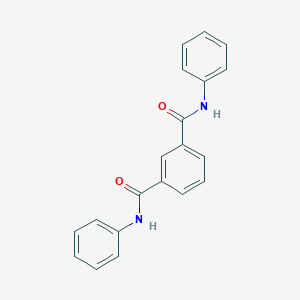
N,N'-Diphenylisophthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-Diphenylisophthalamide, also known as DPI, is a chemical compound that has been widely used in scientific research for its unique properties. DPI is a white crystalline solid that is soluble in organic solvents, and it has been used in a variety of applications such as cancer research, neuroscience, and immunology. In
科学的研究の応用
N,N'-Diphenylisophthalamide has been widely used in scientific research for its ability to inhibit protein kinase C (PKC) activity. PKC is an enzyme that plays a critical role in various cellular processes such as cell growth, differentiation, and apoptosis. N,N'-Diphenylisophthalamide has been used to study the role of PKC in cancer research, immunology, and neuroscience. In cancer research, N,N'-Diphenylisophthalamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In immunology, N,N'-Diphenylisophthalamide has been used to study the role of PKC in T-cell activation and differentiation. In neuroscience, N,N'-Diphenylisophthalamide has been used to study the role of PKC in synaptic plasticity and memory formation.
作用機序
N,N'-Diphenylisophthalamide inhibits PKC activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins and disrupts the downstream signaling pathways. N,N'-Diphenylisophthalamide has been shown to be a selective inhibitor of PKC, and it does not affect other kinases such as protein kinase A (PKA) and protein kinase B (PKB).
生化学的および生理学的効果
N,N'-Diphenylisophthalamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N,N'-Diphenylisophthalamide induces apoptosis through the activation of caspase-3 and caspase-9. In T-cells, N,N'-Diphenylisophthalamide inhibits the activation of nuclear factor of activated T-cells (NFAT) and interferon-gamma (IFN-gamma) production. In neurons, N,N'-Diphenylisophthalamide has been shown to enhance long-term potentiation (LTP) and memory formation.
実験室実験の利点と制限
N,N'-Diphenylisophthalamide has several advantages for lab experiments. It is a selective inhibitor of PKC, and it does not affect other kinases. N,N'-Diphenylisophthalamide is also a potent inhibitor of PKC, and it has been shown to be effective at nanomolar concentrations. However, N,N'-Diphenylisophthalamide has some limitations for lab experiments. It is not a reversible inhibitor of PKC, and it can lead to the downregulation of PKC expression with prolonged exposure.
将来の方向性
There are several future directions for the use of N,N'-Diphenylisophthalamide in scientific research. One potential application is in the development of cancer therapies. N,N'-Diphenylisophthalamide has been shown to induce apoptosis in cancer cells, and it may have potential as a chemotherapeutic agent. Another potential application is in the study of neurodegenerative diseases. PKC has been implicated in the pathogenesis of Alzheimer's disease, and N,N'-Diphenylisophthalamide may have potential as a therapeutic agent for this condition. Additionally, N,N'-Diphenylisophthalamide may have potential as a tool for studying the role of PKC in other cellular processes such as inflammation and cardiovascular disease.
Conclusion:
In conclusion, N,N'-Diphenylisophthalamide is a chemical compound that has been widely used in scientific research for its ability to inhibit PKC activity. N,N'-Diphenylisophthalamide has been used in a variety of applications such as cancer research, immunology, and neuroscience. N,N'-Diphenylisophthalamide inhibits PKC activity by binding to the ATP-binding site of the enzyme, and it has several biochemical and physiological effects. N,N'-Diphenylisophthalamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of N,N'-Diphenylisophthalamide in scientific research, and it may have potential as a therapeutic agent for various diseases.
合成法
N,N'-Diphenylisophthalamide can be synthesized through a multi-step process starting from phthalic anhydride and aniline. The first step involves the reaction of phthalic anhydride with aniline to form N-phenylphthalimide. This intermediate is then reacted with aniline in the presence of a dehydrating agent to form N,N'-Diphenylisophthalamide. The final product is purified through recrystallization to obtain a high-purity N,N'-Diphenylisophthalamide.
特性
CAS番号 |
13111-32-5 |
|---|---|
製品名 |
N,N'-Diphenylisophthalamide |
分子式 |
C20H16N2O2 |
分子量 |
316.4 g/mol |
IUPAC名 |
1-N,3-N-diphenylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H16N2O2/c23-19(21-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(24)22-18-12-5-2-6-13-18/h1-14H,(H,21,23)(H,22,24) |
InChIキー |
JMGJYCNTCKZBBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3 |
同義語 |
1,3-BenzenedicarboxaMide, N,N'-diphenyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



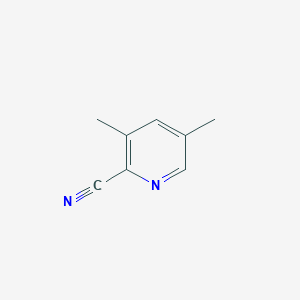
![4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185283.png)
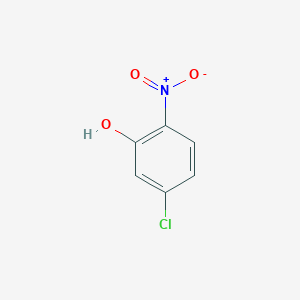

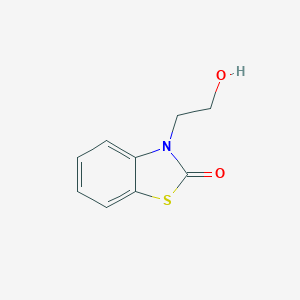
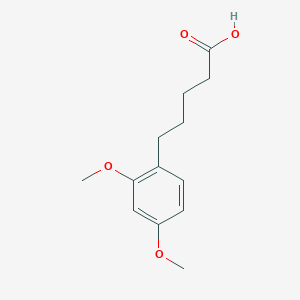
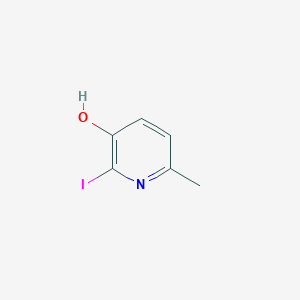
![3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B185293.png)
